

Spectroscopic Profile of N-(Hex-5-en-2-yl)aniline: A Technical Guide

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Compound of Interest		
Compound Name:	N-(Hex-5-en-2-yl)aniline	
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N-(Hex-5-en-2-yl)aniline. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data obtained from computational chemistry software. These predictions offer valuable insights into the expected spectral characteristics and serve as a foundational reference for researchers working with this and structurally related compounds. The guide also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-(Hex-5-en-2-yl)aniline** (Molecular Formula: C₁₂H₁₇N, Molecular Weight: 175.27 g/mol).[1] These predictions are generated using widely accepted computational algorithms and provide a reliable estimation of the compound's spectral features.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.15 - 7.25	m	2H	Ar-H (meta)
6.65 - 6.75	m	3H	Ar-H (ortho, para)
5.75 - 5.85	m	1H	=CH-
4.95 - 5.05	m	2H	=CH ₂
3.60 - 3.70	m	1H	N-CH
3.55	br s	1H	N-H
2.10 - 2.20	m	2H	-CH ₂ -C=
1.55 - 1.65	m	2H	-CH ₂ -
1.20	d	3H	-СН3

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz



Chemical Shift (δ) ppm	Assignment
147.5	Ar-C (C-N)
138.5	=CH-
129.0	Ar-CH (meta)
117.0	Ar-CH (para)
115.0	=CH ₂
113.0	Ar-CH (ortho)
49.0	N-CH
36.0	-CH ₂ -
30.0	-CH ₂ -C=
20.5	-CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)	Intensity	Assignment
3400	Medium, Sharp	N-H Stretch
3075	Medium	=C-H Stretch (alkene)
3030	Medium	=C-H Stretch (aromatic)
2960, 2925, 2855	Strong	C-H Stretch (aliphatic)
1640	Medium	C=C Stretch (alkene)
1600, 1500	Strong	C=C Stretch (aromatic)
1320	Medium	C-N Stretch
990, 910	Strong	=C-H Bend (alkene)
750, 690	Strong	C-H Bend (aromatic, monosubstituted)



Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
175	40	[M]+ (Molecular Ion)
160	100	[M - CH ₃] ⁺
134	25	[M - C₃H₅] ⁺
106	80	[C ₆ H ₅ NHCH ₂] ⁺
93	60	[C ₆ H ₅ NH ₂] ⁺
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for organic compounds such as **N-(Hex-5-en-2-yl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.



• Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
 - Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)
 that has minimal absorption in the regions of interest. The solution is then placed in a liquid sample cell.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the pure solvent) should be recorded and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 Common methods include:
 - Direct Infusion: For pure, volatile samples.
 - Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds. The sample is first separated by gas chromatography and then introduced into the mass spectrometer.

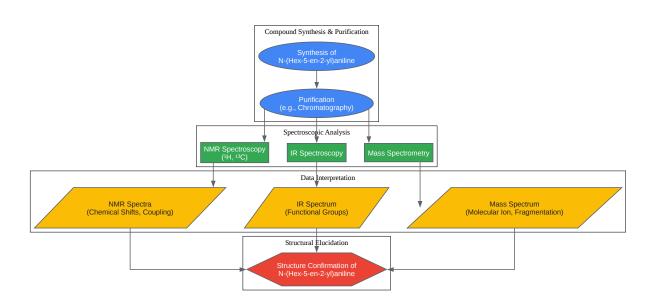


- Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds. The sample is separated by liquid chromatography before entering the mass spectrometer.
- Ionization: Ionize the sample molecules. Common ionization techniques for a molecule of this type include:
 - Electron Ionization (EI): A hard ionization technique that causes significant fragmentation, providing structural information.
 - Electrospray Ionization (ESI): A soft ionization technique that typically produces the molecular ion with minimal fragmentation, useful for determining the molecular weight.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the separated ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
- Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the molecule. The molecular ion peak confirms the molecular weight.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.





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Caption: General workflow for spectroscopic analysis.



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References

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